1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability. The presence of a chloro group and a nitrile group further adds to its chemical versatility, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with 3-chloroacrylonitrile can lead to the formation of the desired pyrazole compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Cyclization: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives can lead to the discovery of new drugs with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, chloro, and nitrile groups, which can participate in various chemical interactions. For example, the chloro group can act as a leaving group in substitution reactions, while the nitrile group can engage in nucleophilic addition or cyclization reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-3-chloro-1H-pyrazole-5-carbonitrile: Similar structure but with the nitrile group at a different position.
1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carbonitrile: Similar structure but with a bromo group instead of a chloro group.
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carbonitrile is unique due to the specific combination of functional groups it possesses. The tert-butyl group provides steric hindrance, the chloro group offers reactivity for substitution reactions, and the nitrile group adds versatility for further chemical transformations. This unique combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-3-chloropyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEVULKGFSEQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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